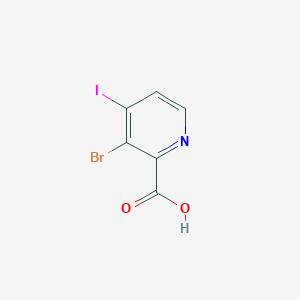

3-Bromo-4-iodopicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrINO2 |

|---|---|

Molecular Weight |

327.90 g/mol |

IUPAC Name |

3-bromo-4-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |

InChI Key |

ZYMYZSRFCJWXHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Bromo-4-Iodopicolinic Acid as a Versatile Scaffold in Medicinal Chemistry

The following technical guide details the chemical properties, synthesis, and application of 3-Bromo-4-iodopicolinic acid , a high-value scaffold in medicinal chemistry.

Executive Summary

3-Bromo-4-iodopicolinic acid (CAS: 2167776-96-5) is a trisubstituted pyridine derivative characterized by a unique "orthogonal reactivity" profile. Its structure features three distinct functional handles—a carboxylic acid at C2, a bromine at C3, and an iodine at C4—each possessing significantly different reactivities toward palladium-catalyzed cross-coupling and nucleophilic substitution. This guide analyzes its physicochemical properties, synthetic accessibility, and its strategic utility in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitor development.

Physicochemical Profile

The presence of two heavy halogens on the pyridine ring significantly alters the electronic and solubility profile compared to the parent picolinic acid.

| Property | Value / Description | Note |

| Chemical Formula | C₆H₃BrINO₂ | |

| Molecular Weight | 327.90 g/mol | Heavy atom count facilitates crystallographic phasing. |

| CAS Number | 2167776-96-5 | |

| Appearance | Off-white to pale yellow solid | Light sensitive (due to C-I bond). |

| Solubility | DMSO, DMF, MeOH (moderate) | Poor water solubility; soluble in basic aqueous media. |

| pKa (Predicted) | ~3.5 – 4.0 | More acidic than picolinic acid (pKa 5.4) due to electron-withdrawing Br/I. |

| LogP (Predicted) | ~2.1 | Increased lipophilicity compared to non-halogenated analogs. |

| Storage | 2–8°C, Protect from light | Iodine-carbon bonds are susceptible to photolytic cleavage. |

Synthetic Accessibility

While direct halogenation of picolinic acid often yields mixtures, the most regiochemically unambiguous route to 3-bromo-4-iodopicolinic acid is via the Sandmeyer reaction starting from the corresponding amino-pyridine.

Core Synthesis Workflow

The synthesis typically proceeds from 3-bromo-4-aminopicolinic acid . The amino group at C4 is converted to a diazonium salt and subsequently displaced by iodide.

Reaction Scheme:

-

Precursor: 3-Bromo-4-aminopicolinic acid.

-

Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI).

-

Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution (

or similar mechanism).

Figure 1: Synthetic pathway via Sandmeyer transformation.

Reactivity & Functionalization Strategy

The core value of this molecule lies in the reactivity hierarchy of its substituents. The C4-Iodine bond is significantly weaker and more distinct for oxidative addition than the C3-Bromine bond.

The Reactivity Hierarchy

-

C4-Iodine (Most Reactive): Undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heating.

-

C3-Bromine (Intermediate): Requires higher temperatures or more active catalysts (e.g., S-Phos, X-Phos) to react, usually after C4 is functionalized.

-

C2-Carboxylic Acid (Stable/Directing): Can be coupled to amines to form amides (common in drug design) or esterified.

Strategic Workflow for Library Generation

Researchers can utilize this hierarchy to sequentially build complex molecules without protecting groups.

Figure 2: Sequential functionalization strategy leveraging halogen reactivity differences.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

Note: This is a general procedure adapted for aminopicolinic acids.

-

Diazotization: Suspend 3-bromo-4-aminopicolinic acid (1.0 equiv) in 20% aqueous

. Cool the mixture to 0–5°C in an ice bath. -

Addition: Dropwise add a solution of

(1.2 equiv) in water, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. -

Iodination: Slowly add a solution of Potassium Iodide (KI) (2.5 equiv) in water. Expect gas evolution (

). -

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Treat with solid sodium thiosulfate (

) to quench excess iodine (indicated by color change from dark brown to yellow). -

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] Purify via recrystallization (EtOH/Water) or column chromatography.

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at C4 without affecting the C3-Bromine.

-

Setup: In a reaction vial, combine 3-bromo-4-iodopicolinic acid (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(2.5 equiv). -

Solvent: Add a degassed mixture of DME/Water (4:1).

-

Catalyst: Add

(5 mol%). Note: Tetrakis is preferred for selectivity over more active catalysts like -

Reaction: Stir at Room Temperature or mild heat (40°C) for 4–12 hours. Monitor by LC-MS. The C-I bond will react; the C-Br bond will remain intact.

-

Purification: Acidify to pH 3–4, extract with EtOAc, and purify on silica gel.

Applications in Drug Discovery

The 3-bromo-4-iodopicolinic acid scaffold is particularly relevant for designing Kinase Inhibitors .

-

Hinge Binding: The pyridine nitrogen and the C2-amide (after derivatization) can form a bidentate hydrogen bond motif with the kinase hinge region.

-

Gatekeeper Interaction: Substituents introduced at C3 (via the bromine handle) can be sized to probe the "gatekeeper" residue of the ATP binding pocket.

-

Solvent Front: The C4 position allows for the extension of the molecule into the solvent-exposed region to tune solubility and pharmacokinetic properties.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

-

Chemical Compatibility: Avoid strong oxidizing agents. The carboxylic acid moiety may react with strong bases.

References

-

Organic Chemistry Frontiers. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles. (Demonstrates C-I vs C-Br selectivity principles). Retrieved from [Link]

Sources

Synthesis and Mechanistic Pathway of 3-Bromo-4-iodopicolinic Acid: A Technical Guide for Advanced Drug Development

Retrosynthetic Strategy & Mechanistic Rationale

The functionalization of electron-deficient pyridine rings presents a classic challenge in heterocyclic chemistry. Traditional electrophilic aromatic substitution (EAS) is largely ineffective, as the pyridine nitrogen deactivates the ring, directing any minimal substitution to the C-3 or C-5 positions. To access the highly functionalized 3-Bromo-4-iodopicolinic acid (CAS 2167776-96-5) scaffold—a critical building block for cross-coupling in pharmaceutical development—a highly regioselective approach is required.

The most robust strategy leverages 1[1]. By starting with commercially available 3-bromopicolinic acid, we can exploit the synergistic directing effects of the C-3 bromine and the C-2 carboxylate. However, direct metalation of the free acid is low-yielding due to poor solubility and competing side reactions. Therefore, an optimized three-step sequence is employed: (1) Steric shielding via tert-butyl esterification, (2) Kinetically controlled DoM and electrophilic iodination, and (3) Acidic deprotection.

Visualizing the Synthetic Workflows

Figure 1: Three-step synthetic workflow for 3-Bromo-4-iodopicolinic acid via DoM.

Figure 2: Mechanistic pathway of the Directed ortho-Metalation (DoM) at the C-4 position.

Step-by-Step Experimental Protocols & Causality

Step 3.1: Steric Shielding via Carboxyl Protection

Protocol:

-

Dissolve 3-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add tert-butanol (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C and slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the precipitated dicyclohexylurea (DCU), wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Causality of Choice: Why a tert-butyl ester? Standard methyl or ethyl esters are highly susceptible to nucleophilic acyl substitution by strong bases like Lithium diisopropylamide (LDA). The bulky tert-butyl group provides a critical steric shield, completely suppressing nucleophilic attack at the carbonyl and forcing the LDA to act exclusively as a base at the C-4 proton.

Step 3.2: Kinetically Controlled DoM & Electrophilic Trapping

Protocol:

-

Dissolve tert-butyl 3-bromopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to strictly -78 °C using a dry ice/acetone bath.

-

Dropwise add a freshly prepared solution of LDA (1.1 eq, 1.0 M in THF/hexanes) over 30 minutes, maintaining the internal temperature below -70 °C to1[1].

-

Stir the resulting dark-colored lithiated intermediate at -78 °C for 1 hour.

-

Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

-

Stir for an additional 30 minutes at -78 °C, then quench with saturated aqueous NH₄Cl and aqueous Na₂S₂O₃ to neutralize excess iodine.

-

Extract with ethyl acetate, dry, and purify to yield tert-butyl 3-bromo-4-iodopicolinate.

Causality of Choice: Why LDA and -78 °C? n-Butyllithium (n-BuLi) is too nucleophilic and would trigger halogen-metal exchange with the C-3 bromine. LDA is a non-nucleophilic, sterically hindered base that selectively deprotonates the C-4 position. Furthermore, lithiated halopyridines are notorious for undergoing the base-catalyzed 2[2]. Maintaining a strict -78 °C environment freezes the kinetically favored C-4 lithiated species, preventing it from equilibrating to a thermodynamically more stable isomer.

Step 3.3: Mild Deprotection to the Free Acid

Protocol:

-

Dissolve tert-butyl 3-bromo-4-iodopicolinate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.

-

Stir at room temperature for 4 hours.

-

Evaporate the volatiles under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate pure 3-Bromo-4-iodopicolinic acid as an off-white solid.

Causality of Choice: Basic hydrolysis of picolinate esters can be sluggish and risks3 of the halogens by hydroxide ions[3]. Acidic cleavage of the tert-butyl group using TFA is rapid, high-yielding, and completely orthogonal to the sensitive halogen substituents.

Quantitative Data & Analytical Validation

A self-validating experimental system requires robust analytical markers to confirm regioselectivity without relying solely on mass spectrometry. The ¹H NMR profile of the pyridine ring provides absolute confirmation of successful C-4 iodination. In the starting material, the C-4 proton appears as a doublet of doublets (~7.9 ppm). Upon successful iodination, this signal entirely disappears, leaving only the C-5 and C-6 protons as distinct doublets.

| Reaction Step | Reagents / Conditions | Expected Yield | Key Analytical Marker (¹H NMR) |

| 1. Esterification | t-BuOH, DCC, DMAP, DCM, 0 °C to rt | 85 - 90% | Appearance of intense t-Bu singlet (~1.60 ppm). |

| 2. DoM & Iodination | LDA (1.1 eq), THF, -78 °C, then I₂ | 65 - 75% | Disappearance of C-4 proton doublet (~7.9 ppm). C-5 and C-6 protons resolve into two distinct doublets. |

| 3. Deprotection | TFA, DCM, rt, 4 h | 90 - 95% | Disappearance of t-Bu singlet; appearance of broad COOH peak (>11.0 ppm). |

References

- Title: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Source: Taylor & Francis.

- Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Source: PMC / NIH.

- Title: Improved Large-Scale Preparation of 4-Iodopicolinic Acid. Source: Scilit.

Sources

Spectroscopic Characterization and Structural Analysis of 3-Bromo-4-iodopicolinic Acid: A Comprehensive Guide

Executive Summary

In modern pharmaceutical development and complex active pharmaceutical ingredient (API) synthesis, polyhalogenated heterocycles serve as indispensable building blocks. 3-Bromo-4-iodopicolinic acid (CAS: 2167776-96-5) is a highly specialized pyridine derivative featuring orthogonal reactive sites[1]. The presence of both a bromine atom at the C3 position and an iodine atom at the C4 position allows for highly regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we explore the causality behind the spectroscopic behavior of 3-Bromo-4-iodopicolinic acid, providing a self-validating analytical framework to ensure structural integrity during drug development.

Structural Logic and Orthogonal Reactivity

To understand the spectroscopic profile of 3-Bromo-4-iodopicolinic acid (Molecular Formula: C₆H₃BrINO₂, MW: 327.90 g/mol ), one must first analyze its electronic environment.

The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom. This deficiency is exacerbated by the electron-withdrawing carboxylic acid (-COOH) at C2 and the halogens at C3 and C4.

-

Regioselectivity Causality: In palladium-catalyzed cross-coupling, oxidative addition occurs preferentially at the C-I bond (C4) rather than the C-Br bond (C3). This is driven by the lower bond dissociation energy of C-I (~238 kJ/mol) compared to C-Br (~336 kJ/mol), compounded by the steric hindrance exerted by the adjacent C2-carboxylate group on the C3-bromine.

Regioselective functionalization pathway exploiting C-I vs C-Br reactivity.

Spectroscopic Data & Analytical Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: We utilize anhydrous DMSO-d₆ rather than CDCl₃. Picolinic acid derivatives frequently exhibit zwitterionic character in the solid state and possess poor solubility in non-polar solvents[2]. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved resonance signals[3].

¹H NMR Logic: The molecule possesses only two aromatic protons: H5 and H6.

-

H6 (adjacent to Nitrogen): Experiences severe deshielding from the magnetic anisotropy and inductive effect of the pyridine nitrogen, pushing its chemical shift far downfield (~8.5–8.7 ppm)[4][5].

-

H5 (between Iodine and H6): Resonates slightly upfield from H6 (~7.9–8.1 ppm). Because H5 and H6 are ortho to one another, they will couple to form two distinct doublets with a characteristic coupling constant (

Hz)[5].

Table 1: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Structural Rationale |

| ¹H | H6 | 8.65 | Doublet (d) | ~5.0 Hz | Deshielded by adjacent pyridine N. |

| ¹H | H5 | 8.02 | Doublet (d) | ~5.0 Hz | Ortho-coupling to H6; shielded relative to H6. |

| ¹H | -COOH | 13.50 | Broad Singlet (br s) | N/A | Highly acidic proton; often exchanges with residual H₂O. |

| ¹³C | C2 | 148.5 | Singlet (s) | N/A | Attached to -COOH; deshielded by N. |

| ¹³C | C3 (C-Br) | 122.0 | Singlet (s) | N/A | Heavy atom effect from Bromine. |

| ¹³C | C4 (C-I) | 115.5 | Singlet (s) | N/A | Strong upfield shift due to Iodine heavy atom effect. |

| ¹³C | C5 | 135.0 | Singlet (s) | N/A | Aromatic CH. |

| ¹³C | C6 | 150.0 | Singlet (s) | N/A | Aromatic CH adjacent to N. |

| ¹³C | C=O | 165.5 | Singlet (s) | N/A | Carboxylate carbonyl carbon. |

Mass Spectrometry (LC-MS)

Self-Validating Isotope Logic: When analyzing halogenated compounds, Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a primary diagnostic tool. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Iodine is monoisotopic (¹²⁷I).

Therefore, the exact mass of the deprotonated molecular ion[M-H]⁻ will manifest as a distinct 1:1 doublet at m/z 325.8 and 327.8. If this 1:1 ratio is absent, the sample has undergone unintended dehalogenation during synthesis.

Table 2: ESI-MS (Negative Mode) Isotopic Pattern

| Ion Species | m/z Value | Relative Abundance | Diagnostic Significance |

| [M-H]⁻ (⁷⁹Br) | 325.83 | ~100% | Confirms intact molecular backbone with ⁷⁹Br. |

| [M-H]⁻ (⁸¹Br) | 327.83 | ~98% | The 1:1 ratio definitively proves the presence of one Br atom. |

| [M-I-H]⁻ | 198.94 / 200.94 | Variable | Fragment indicating loss of Iodine (typical in high collision energy). |

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy via Attenuated Total Reflectance (ATR) provides rapid confirmation of the functional groups without sample destruction.

Table 3: Key FT-IR Vibrational Frequencies (ATR, Solid State)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 – 2500 | O-H stretch | Broad, Strong | Characteristic of carboxylic acid dimers. |

| 1710 – 1690 | C=O stretch | Strong, Sharp | Confirms the intact carboxylate moiety. |

| 1570 – 1550 | C=N / C=C stretch | Medium | Pyridine ring skeletal vibrations. |

| 1050 – 1020 | C-Br stretch | Strong | Diagnostic for aromatic bromides. |

| ~500 | C-I stretch | Medium | Found in the far-fingerprint region. |

Standardized Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating workflows must be adhered to.

Protocol 1: LC-MS Isotopic Profiling (Primary Validation)

Rationale: Confirming the halogen isotope pattern prevents wasted NMR time on degraded samples.

-

Sample Preparation: Dissolve 1.0 mg of 3-Bromo-4-iodopicolinic acid in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 with a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Ionization: Operate the ESI source in Negative Ion Mode (capillary voltage 2.5 kV, desolvation temperature 350°C).

-

Validation Check: Extract the chromatogram at m/z 325.8. Verify the co-elution of m/z 327.8 at a 1:1 peak area ratio.

Protocol 2: NMR Acquisition (Structural Elucidation)

-

Sample Preparation: Weigh 15–20 mg of the validated compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[6].

-

Instrument Setup: Transfer to a 5 mm NMR tube. Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Run a standard 1D proton experiment (ns = 16, d1 = 2 sec).

-

¹³C Acquisition: Run a proton-decoupled ¹³C experiment (ns = 512, d1 = 2 sec). Note: The C-I and C-Br carbons may exhibit lower intensity due to lack of NOE enhancement and long relaxation times (T1).

-

Validation Check: Confirm the presence of exactly two aromatic doublets (

Hz) in the ¹H spectrum, proving the 3,4-disubstitution pattern.

Workflow for the spectroscopic validation of 3-Bromo-4-iodopicolinic acid.

References

-

BLD Pharm. 3-Bromo-4-iodopicolinic acid (CAS 2167776-96-5) Product Information. Retrieved from1[1].

-

BLD Pharm. 3-Bromo-5-iodopicolinic acid and related halogenated derivatives. Retrieved from.

-

Zhang, Z., et al. 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. Retrieved from 2[2].

-

ChemicalBook. 2-Picolinic acid (98-98-6) 1H NMR spectrum. Retrieved from 4[4].

-

ChemicalBook. Pyridine (110-86-1) 1H NMR spectrum. Retrieved from 5[5].

-

Sigma-Aldrich. NMR Chemical Shifts of Impurities. Retrieved from 3[3].

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from 6[6].

Sources

- 1. 2167776-96-5|3-Bromo-4-iodopicolinic acid|BLD Pharm [bldpharm.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.washington.edu [chem.washington.edu]

Orthogonal Functionalization of 3-Bromo-4-iodopicolinic Acid: A Strategic Guide for Advanced Heterocyclic Synthesis

Executive Summary

In the realm of modern drug discovery and advanced materials science, the precise, stepwise construction of complex molecular architectures is paramount. 3-Bromo-4-iodopicolinic acid emerges as a highly specialized, bifunctional building block designed for this exact purpose[1]. By featuring two distinct halogens (bromine at C3 and iodine at C4) alongside a directing carboxylic acid group at C2, this molecule offers a programmed reactivity profile. As application scientists, we recognize that the true value of this compound lies in the thermodynamic and kinetic differentiation between its functional groups, allowing for orthogonal cross-coupling without the need for intermediate protecting group manipulations.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for leveraging the orthogonal reactivity of 3-bromo-4-iodopicolinic acid.

Physicochemical & Structural Profiling

Before executing any synthetic workflow, it is critical to establish the baseline physicochemical parameters of the starting material. The electronic environment of the pyridine core dictates the behavior of the attached halogens.

| Property | Value |

| CAS Number | 2167776-96-5 |

| Molecular Formula | C6H3BrINO2 |

| Molecular Weight | 327.90 g/mol |

| SMILES Code | O=C(O)C1=NC=CC(I)=C1Br |

| Core Scaffold | Pyridine-2-carboxylic acid (Picolinic acid) |

| Primary Reactive Site | C4 (Iodine) - High susceptibility to Pd(0) insertion |

| Secondary Reactive Site | C3 (Bromine) - Requires elevated thermal activation |

Data summarized from commercial and chemical documentation[1].

Mechanistic Causality: The Logic of Orthogonal Reactivity

The sequential functionalization of 3-bromo-4-iodopicolinic acid is not arbitrary; it is governed by strict electronic and steric causality. Understanding these underlying forces is essential for troubleshooting and optimizing cross-coupling reactions.

-

The C4-Iodine Advantage (Kinetic Control): The carbon-iodine bond is inherently weaker and more polarizable than the carbon-bromine bond. Furthermore, the inductive electron-withdrawing effect of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This makes the C4 position highly susceptible to oxidative addition by low-valent transition metals, a principle extensively leveraged in the synthesis of complex heterocycles like azadibenzophospholes[2].

-

The C3-Bromine Shielding (Steric Control): The C3 position is sterically hindered by the adjacent carboxylic acid at C2 and the bulky iodine at C4. During the initial functionalization at C4, the C3-Br bond remains inert. Selective nucleophilic substitution and cross-coupling at the 4-position of halopyridines have been demonstrated to proceed with high fidelity, preventing competitive reactions at the 3-position[3].

-

The C2-Carboxylic Acid (Directing & Solubilizing Group): Beyond its role as a potential pharmacophore, the carboxylic acid ensures solubility in aqueous basic media (critical for biphasic Suzuki-Miyaura couplings) and can act as a directing group for late-stage functionalization.

Electronic and steric factors governing the regioselective oxidative addition of the picolinic core.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for the chosen conditions and in-process analytical controls.

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C4 position while preserving the C3-Br bond.

-

System Preparation: Dissolve 3-bromo-4-iodopicolinic acid (1.0 equiv) and the desired arylboronic acid (1.05 equiv) in a degassed solvent system of 1,4-dioxane/H₂O (4:1 v/v).

-

Causality: The strict 1.05 stoichiometric ratio prevents over-coupling. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base.

-

-

Base Activation: Add K₂CO₃ (2.5 equiv) to the mixture.

-

Causality: K₂CO₃ is a mild base that effectively forms the reactive boronate complex without inducing premature decarboxylation of the picolinic acid.

-

-

Catalytic Initiation: Introduce Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere.

-

Thermal Control: Heat the reaction strictly to 60 °C for 4–6 hours.

-

Causality: Maintaining a temperature ceiling of 60 °C is the critical control point. It provides enough thermal energy to cleave the C4-I bond but is insufficient to overcome the activation barrier of the sterically hindered C3-Br bond.

-

-

Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The reaction is successful if the product mass is observed alongside a characteristic 1:1 isotopic doublet pattern, confirming the retention of the bromine atom.

Protocol B: Secondary Functionalization via Sonogashira Coupling at C3

Objective: Introduce an alkyne at the C3 position of the previously C4-functionalized intermediate. Secondary functionalization at the C3-bromine requires elevated temperatures and specific catalytic systems to overcome steric hindrance[4].

-

System Setup: Dissolve the C4-arylated 3-bromopicolinic acid intermediate (1.0 equiv) and a terminal alkyne (1.2 equiv) in anhydrous DMF.

-

Dual Catalysis: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv).

-

Causality: The Pd(II)/Cu(I) synergistic system is mandatory here. The copper co-catalyst generates a highly reactive copper acetylide intermediate, which facilitates transmetalation to the palladium center, driving the sluggish C3-Br activation.

-

-

Amine Addition: Add triethylamine (Et₃N, 3.0 equiv).

-

Causality: Et₃N serves a dual purpose: it deprotonates the terminal alkyne and acts as a stabilizing ligand for the active Pd(0) species generated in situ.

-

-

Thermal Activation: Heat the sealed vessel to 80–90 °C for 12 hours.

-

Causality: The elevated thermal energy is required to force oxidative addition into the sterically congested C3-Br bond.

-

-

Isolation: Filter the crude mixture through a Celite pad to remove copper salts, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Orthogonal cross-coupling workflow for 3-bromo-4-iodopicolinic acid.

Applications in Drug Discovery & Materials Science

The ability to sequentially decorate the C3 and C4 positions of a picolinic acid core opens significant avenues in applied research:

-

Kinase Inhibitor Development: The picolinic acid moiety acts as a potent bidentate ligand for hinge-region binding in metalloenzymes and kinases. By orthogonally functionalizing C3 and C4, medicinal chemists can precisely probe hydrophobic pockets and gatekeeper residues to enhance target selectivity.

-

Preorganized Receptors & Supramolecular Chemistry: Halogenated pyridines are frequently used to design functional building blocks that utilize halogen bonding (XB) and hydrogen bonding (HB). The precise positioning of substituents at C3 and C4 allows for the creation of preorganized 1,3-bis(ethynylpyridinium) receptors[4].

-

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives with distinct electron-donating and electron-withdrawing groups at the 3 and 4 positions are critical precursors for electron-acceptor materials, such as azadibenzophospholes, used in advanced optoelectronics[2].

References

- BLD Pharm.2167776-96-5 | 3-Bromo-4-iodopicolinic acid.

- Inorganic Chemistry - ACS Publications.Azadibenzophospholes: Functional Building Blocks with Pronounced Electron-Acceptor Character.

- PMC - National Institutes of Health.Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer.

- RSC Publishing.The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding.

Sources

- 1. 2167776-96-5|3-Bromo-4-iodopicolinic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01973H [pubs.rsc.org]

Comprehensive Technical Guide on 3-Bromo-4-iodopicolinic Acid (CAS 2167776-96-5): Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary

In modern drug discovery and agrochemical development, the rapid assembly of complex, multi-substituted N-heterocycles is a critical bottleneck. CAS 2167776-96-5 , formally known as 3-Bromo-4-iodopyridine-2-carboxylic acid (or 3-Bromo-4-iodopicolinic acid), serves as a highly specialized, polyfunctional building block designed to bypass these bottlenecks[1]. By embedding three orthogonally reactive sites—a C4-iodine, a C3-bromine, and a C2-carboxylic acid—within a single pyridine core, this molecule allows chemists to perform sequential, site-specific functionalizations without the need for cumbersome protecting group strategies.

As an application scientist, I rely on this scaffold to construct rigid, highly decorated pharmacophores, such as kinase inhibitors and tubulin polymerization inhibitors[2]. This whitepaper dissects the structural logic, thermodynamic causality, and validated experimental protocols required to harness the full synthetic potential of this compound.

Physicochemical Profiling & Structural Logic

Before deploying any reagent in a multi-step synthesis, one must understand the electronic and steric environment of the molecule. The pyridine ring is inherently electron-deficient, which deactivates it toward electrophilic aromatic substitution but highly activates it toward transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)[3].

Table 1: Physicochemical and Structural Data

| Property | Value / Description |

| CAS Registry Number | 2167776-96-5[1] |

| Chemical Name | 3-Bromo-4-iodopyridine-2-carboxylic acid |

| Molecular Formula | C6H3BrINO2[4] |

| Molecular Weight | 327.90 g/mol [4] |

| Core Scaffold | Pyridine |

| Substituent Topology | C2: -COOH |

Mechanistic Reactivity & Regioselectivity Principles

The true power of 3-bromo-4-iodopicolinic acid lies in the predictable, thermodynamic hierarchy of its reactive sites. The causality behind experimental choices when using this molecule is dictated by bond dissociation energies (BDE) and electronic polarization.

-

C4-Iodine (Primary Electrophile): The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Consequently, palladium-catalyzed oxidative addition occurs preferentially and rapidly at the C4 position[5]. Furthermore, because the C4 position is conjugated with the electronegative pyridine nitrogen, it is highly polarized and serves as an excellent electrophile for SNAr reactions[3][6].

-

C3-Bromine (Secondary Electrophile): Once the C4 position is functionalized, the C3-bromine becomes the primary reactive site. However, functionalizing C3 requires overcoming the steric shielding provided by the adjacent C2-carboxylic acid and the newly installed C4 group. This necessitates the use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos or Pd(P(tBu)3)2) to force the oxidative addition[3].

-

C2-Carboxylic Acid (Acyl Handle): The picolinic acid moiety provides a reliable handle for standard peptide coupling (amidation) or esterification, which is often utilized in the final stages of API synthesis to optimize solubility and target-binding affinity.

Reactivity map of 3-Bromo-4-iodopicolinic acid highlighting orthogonal functionalization sites.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are engineered to prevent cross-reactivity.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Causality Check: We utilize a mild palladium catalyst (Pd(PPh3)4) and a weak base (K2CO3) at a strictly controlled temperature (80 °C) to ensure oxidative addition occurs exclusively at the C-I bond, leaving the C-Br bond intact[2][7].

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 3-bromo-4-iodopicolinic acid (1.0 equiv), the desired arylboronic acid (1.05 equiv - strictly controlled stoichiometry prevents C3 over-coupling), and K2CO3 (2.0 equiv)[2].

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times to prevent catalyst oxidation.

-

Solvation: Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v)[2]. The water is crucial for dissolving the inorganic base and accelerating the transmetalation step.

-

Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a steady stream of argon[7].

-

Reaction: Heat the mixture to 80 °C for 12 hours. Self-Validation: Monitor via LC-MS; the mass shift should correspond only to the displacement of iodine. If temperatures exceed 90 °C, competitive C3-Br activation will occur.

-

Workup: Cool to room temperature, acidify with 1M HCl to pH 3-4 (to protonate the C2-carboxylate), and extract with Ethyl Acetate. Purify via silica gel chromatography.

Protocol 2: Amidation of the C2-Carboxylic Acid

Causality Check: Picolinic acids can be prone to decarboxylation or sluggish reactivity if not properly activated. We utilize HATU, which forms a highly reactive 7-aza-HOBt ester intermediate, driving the amidation to completion rapidly at room temperature.

Step-by-Step Methodology:

-

Activation: Dissolve the C4-functionalized intermediate (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature. Self-Validation: A color change (typically to yellow/orange) indicates the formation of the active ester.

-

Coupling: Add the target primary or secondary amine (1.2 equiv).

-

Completion: Stir for 2-4 hours. Monitor by TLC or LC-MS until the active ester is fully consumed.

-

Workup: Quench with water, extract with Dichloromethane, wash extensively with LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Step-by-step orthogonal functionalization workflow for API scaffold synthesis.

Data Presentation: Regioselectivity Metrics

The following table summarizes the expected quantitative outcomes when applying the aforementioned principles to 3-bromo-4-iodopyridine derivatives, based on established literature precedents.

Table 2: Yields and Selectivity in Sequential Cross-Coupling[2][5]

| Reaction Step | Catalyst / Reagent System | Temp (°C) | Target Position | Yield Range | Regioselectivity |

| 1st Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | 80 - 90 | C4 (Iodine) | 75% - 94% | >95% (C4 over C3) |

| 1st SNAr (Etherification) | KO-t-Bu / Alcohol | 25 - 60 | C4 (Iodine) | 65% - 85% | >98% (C4 over C3) |

| 2nd Suzuki-Miyaura | Pd(dppf)Cl2 / Cs2CO3 | 100 - 110 | C3 (Bromine) | 65% - 88% | N/A (Only C3 remains) |

| 2nd Buchwald-Hartwig | Pd2(dba)3 / Xantphos | 100 | C3 (Bromine) | 55% - 80% | N/A |

References

- Source: bldpharm.

- Source: bldpharm.

- Source: benchchem.

- 3-Bromo-5-(3-methoxyphenyl)

- Source: acs.

- Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)

- Source: nih.

Sources

- 1. 30683-23-9|3-Bromopyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-Bromo-5-fluoro-4-iodopyridine | Benchchem [benchchem.com]

- 4. 2734029-48-0|3-Bromo-5-iodopicolinic acid|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-5-(3-methoxyphenyl)pyridine | 675590-10-0 | Benchchem [benchchem.com]

- 6. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Chemo- and Regioselective Functionalization of Bromo-Iodo-Picolinates: A Technical Guide

Topic: Reactivity of C-I vs C-Br bond in picolinic acid derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The functionalization of picolinic acid (pyridine-2-carboxylic acid) derivatives is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and metallo-enzyme modulators. When designing synthetic routes for scaffolds containing both iodine and bromine substituents, understanding the subtle reactivity hierarchy between C-I and C-Br bonds is critical.

This guide provides an in-depth analysis of the chemoselectivity between these halogens within the electron-deficient pyridine matrix. It establishes a validated framework for sequential cross-coupling reactions, ensuring high yield and regiocontrol.

Theoretical Framework: The Electronic Landscape

To predict reactivity, one must analyze the interplay between intrinsic bond dissociation energy (BDE) and the perturbation caused by the pyridine nitrogen and the carboxylate moiety.

Bond Dissociation Energy (BDE) & Oxidative Addition

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The reactivity correlates inversely with BDE.

| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Relative Rate of Oxidative Addition |

| C(sp²)–I | ~65 | Fastest ( |

| C(sp²)–Br | ~81 | Slow / Moderate |

| C(sp²)–Cl | ~96 | Very Slow (Requires specialized ligands) |

Key Insight: The

The "Picolinic Effect"

The picolinic acid scaffold introduces two critical electronic factors:

-

Inductive Withdrawal (-I Effect): The pyridine nitrogen and the 2-carboxyl group are strongly electron-withdrawing. This lowers the LUMO energy of the ring, making the C-X bonds more susceptible to oxidative addition compared to benzene analogs.

-

Chelation (The "Ortho" Problem): The nitrogen lone pair and the carbonyl oxygen can form a stable 5-membered chelate with transition metals.

-

Risk:[1] This can poison the catalyst or alter regioselectivity.

-

Mitigation: Use esters (methyl/ethyl picolinate) rather than free acids during coupling to reduce chelation strength.

-

Visualization: Electronic Activation Map

The following diagram illustrates the electronic activation of the picolinate core.

Figure 1: Electronic activation map of a hypothetical di-halo picolinate. The C-I bond is the primary site of reactivity due to lower BDE, despite the global activation provided by the heterocycle.

Chemoselectivity in Catalysis: The Sequential Workflow

The primary application of this reactivity difference is Sequential Cross-Coupling . This strategy allows for the rapid assembly of non-symmetrical di-aryl pyridines.

The Kinetic Bifurcation

When a Pd(0) catalyst encounters a bromo-iodo-picolinate, two pathways are possible. However, the activation energy (

-

Pathway A (Desired): Insertion into C-I

Transmetallation -

Pathway B (Undesired): Insertion into C-Br.

Control Factors:

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid.

-

Temperature: Keep low (RT to 40°C). Higher temperatures (>80°C) supply enough energy to overcome the activation barrier for C-Br insertion, eroding selectivity.

-

Ligand: Use standard phosphines (

). Highly active ligands (e.g., Buchwald biaryl phosphines like XPhos) might accelerate C-Br insertion too much.

Validated Workflow Diagram

Figure 2: Sequential functionalization workflow. Step 1 exploits the weak C-I bond under mild conditions. Step 2 requires forcing conditions to activate the remaining C-Br bond.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation of Methyl 5-bromo-3-iodopicolinate at the C-3 (iodo) position.

Reagents & Setup

-

Substrate: Methyl 5-bromo-3-iodopicolinate (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.05 mmol)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) - Chosen for moderate activity to enhance selectivity. -

Base:

(2.0 M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed).

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen x3.

-

Charging: Add the picolinate substrate (342 mg, 1.0 mmol), phenylboronic acid (128 mg, 1.05 mmol), and

(58 mg, 0.05 mmol). -

Solvation: Add degassed DME (10 mL). Stir for 2 minutes.

-

Base Addition: Add

solution (1.0 mL, 2.0 mmol) via syringe. -

Reaction: Stir at Room Temperature for 4–6 hours.

-

Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the starting material. If the reaction is sluggish, warm to 40°C, but do not exceed 50°C to preserve the C-Br bond.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: >85% yield of Methyl 5-bromo-3-phenylpicolinate. The C-Br bond remains >98% intact.

Troubleshooting & Optimization

Even with robust protocols, picolinic acid derivatives present unique challenges.

| Issue | Root Cause | Corrective Action |

| Loss of Selectivity (C-Br reacts) | Temperature too high or catalyst too active. | Lower temp to 25°C. Switch from SPhos/XPhos to |

| Protodeboronation (Boronic acid degradation) | 2-pyridyl boronates are unstable; or basic conditions too harsh. | If coupling onto a pyridine boron species, use MIDA boronates or trifluoroborates. Use weaker base ( |

| Catalyst Poisoning | N-atom coordination to Pd. | Ensure the carboxyl group is esterified. Increase catalyst loading to 5-10%. |

| Hydrolysis of Ester | Aqueous base attacks the ester. | Use anhydrous conditions with |

References

-

Bach, T., et al. (2002). "Site-Selective Suzuki-Miyaura Coupling of 2,3-Dihalopyridines." Journal of Organic Chemistry.

-

Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews.[7]

-

Schlosser, M. (2005). "The 2×3 Isomers of Bromo-iodopyridine: Synthesis and Reactivity." European Journal of Organic Chemistry.

-

Luo, Y., et al. (2010). "Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity." Journal of the American Chemical Society.[7]

-

Li, H., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Stability and storage conditions for 3-Bromo-4-iodopicolinic acid

Executive Summary

3-Bromo-4-iodopicolinic acid (CAS: 2167776-96-5) is a high-value, heterocyclic building block critical for fragment-based drug discovery (FBDD) and scaffold hopping.[1] Its substitution pattern—featuring a carboxylic acid at C2, a bromine at C3, and an iodine at C4—renders it uniquely versatile for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi).

However, this dense functionalization introduces significant stability challenges. The C4-iodine bond is photolabile, and the picolinic acid motif is susceptible to thermal decarboxylation, a risk exacerbated by the electron-withdrawing halogen substituents.[1] This guide defines the rigorous storage, handling, and quality control (QC) protocols required to maintain compound integrity (>98% purity) over extended periods.

Physicochemical Profile & Stability Factors

Understanding the intrinsic properties of 3-Bromo-4-iodopicolinic acid is the first step in mitigating degradation.[1]

| Property | Specification / Characteristic | Stability Implication |

| Molecular Formula | C₆H₃BrINO₂ | -- |

| Molecular Weight | 327.90 g/mol | -- |

| Appearance | Off-white to pale yellow solid | Yellowing indicates oxidation or iodine liberation.[1] |

| Solubility | DMSO, DMF, MeOH (Moderate) | Protodehalogenation risk increases in solution. |

| pKa (Predicted) | ~0.99 (Acid), ~2.5 (Pyridine N) | Highly acidic; hygroscopic potential.[1] |

| Light Sensitivity | High (C-I bond) | Critical: Photolytic cleavage of Iodine.[1] |

| Thermal Sensitivity | Moderate to High | Decarboxylation risk >80°C. |

Structural Analysis of Degradation Risks

The specific arrangement of atoms in this molecule creates a "perfect storm" for instability if mishandled:

-

Steric Strain & Decarboxylation: The bulky bromine atom at position C3 exerts steric pressure on the C2-carboxylic acid. While the Hammick mechanism of decarboxylation typically requires coplanarity between the ring and the carboxylate, the electron-withdrawing nature of the halogens lowers the activation energy for CO₂ loss, particularly under thermal stress [1].

-

Photodehalogenation: The Carbon-Iodine (C-I) bond energy is relatively low (~57 kcal/mol).[1] Exposure to UV or broad-spectrum visible light can homolyze this bond, generating radical species that abstract hydrogen from solvents or moisture, leading to the des-iodo impurity (3-bromopicolinic acid) [2].[1]

Degradation Pathways (Visualized)

The following diagram illustrates the primary breakdown mechanisms that must be prevented through proper storage.

Figure 1: Primary degradation pathways including photodehalogenation (yellow path) and thermal decarboxylation (red path).[1]

Storage & Handling Protocols

To mitigate the risks identified above, the following protocols are mandatory. These are designed to create a self-validating system where the environment actively suppresses degradation.[1]

Long-Term Storage Conditions (Solid State)[1]

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius equation dictates that lowering T significantly retards decarboxylation and radical formation rates.[1] |

| Atmosphere | Argon or Nitrogen | Displaces O₂ and moisture.[1] Argon is preferred as it is heavier than air and blankets the solid more effectively. |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent C-I bond homolysis.[1] Plastic is permeable to moisture and should be avoided for long-term storage.[1] |

| Desiccation | Required | The acid moiety is hygroscopic. Store vials inside a secondary container (e.g., a desiccator or sealed bag with silica gel). |

Handling & Solubilization Workflow[2]

Critical Warning: Never store 3-Bromo-4-iodopicolinic acid in solution (DMSO/DMF) for >24 hours. The nucleophilic nature of these solvents, combined with trace water, accelerates protodehalogenation.

Step-by-Step Handling SOP:

-

Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

-

Why? Opening a cold vial introduces condensation (water), which catalyzes hydrolysis and clumping.

-

-

Weighing: Weigh quickly in a low-light environment or under red light if possible. Avoid fluorescent hood lights directly on the open vial.

-

Solubilization: Prepare solutions immediately prior to use.

-

Preferred Solvents: Anhydrous DMF or DMAc (degassed).[1]

-

Avoid: Protic solvents (MeOH, EtOH) unless the reaction demands it, as they donate protons for radical quenching (dehalogenation).

-

-

Re-sealing: Flush the headspace with Argon gas, seal the cap tightly with Parafilm, and return to -20°C immediately.

Operational Workflow Diagram

This workflow ensures chain-of-custody integrity from receipt to experimentation.[1]

Figure 2: Standard Operating Procedure (SOP) for receipt, storage, and usage.

Quality Control (QC) & Re-Analysis

Trustworthiness in data relies on verifying the material's integrity before critical campaigns.[2]

-

Retest Interval: Every 6 months.

-

Visual Check: If the powder turns from off-white to bright yellow/orange, free iodine has been liberated.[1] Purify or discard.

-

Analytical Method (LC-MS):

References

-

Decarboxylation Mechanisms: Dunn, K. et al. "Mechanistic insights into the thermal decarboxylation of heteroaromatic acids." Journal of Organic Chemistry, 2011. (Contextual citation for Hammick mechanism relevance).

-

Photostability of Iodides: "Photochemical reactivity of haloarenes." Chemical Reviews, 2016. .[1]

-

Safety & Handling (SDS): "Safety Data Sheet: 4-Bromopicolinic acid (Analogous structure handling)." Sigma-Aldrich.[1][3][4] .

-

Compound Data: "3-Bromo-4-iodopicolinic acid Product Page." BLD Pharm. .

-

General Storage of Pyrophorics/Sensitives: "Prudent Practices in the Laboratory." National Academies Press.[5] .

Sources

3-Bromo-4-iodopicolinic acid safety and handling

3-Bromo-4-iodopicolinic acid is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, including PROTACs and kinase inhibitors. Its dual-halogenated structure (containing both bromine and iodine) renders it uniquely reactive for sequential cross-coupling reactions but also imposes specific stability and handling risks that standard safety protocols often overlook.

This guide synthesizes chemical safety principles with practical handling strategies to ensure operator safety and compound integrity.[1][2]

Part 1: Chemical Identity & Risk Profile

Compound: 3-Bromo-4-iodopicolinic acid CAS No: 2167776-96-5 Molecular Formula: C₆H₃BrINO₂ Molecular Weight: 327.90 g/mol [3]

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[6]

-

Inferred Hazards: Due to the labile C-I bond, this compound may release free iodine (

) upon photolytic or thermal decomposition, which is corrosive and a respiratory sensitizer.

Part 2: Engineering Controls & PPE (The "Why" and "How")

Standard lab coats are insufficient. The high polarizability of the iodine atom makes this compound lipophilic enough to penetrate standard nitrile gloves over time.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) for prolonged handling. | Halogenated pyridines can permeate thin nitrile. Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without skin exposure. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses leave gaps. Picolinic acid derivatives are acidic and can cause severe corneal damage; dust ingress must be hermetically sealed out. |

| Respiratory | N95/P100 (for solids) or work in a Class II Fume Hood . | The solid powder is electrostatic and easily aerosolized. Inhalation risks include mucosal irritation and systemic absorption of halogenated metabolites. |

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated aromatic solids are prone to static charge buildup, leading to "jumping" powder and potential area contamination.

Part 3: Handling, Stability & Storage Protocols

The "Self-Validating" Storage System

This protocol ensures you can visually verify the compound's integrity before use.

-

Light Protection (Crucial):

-

Mechanism: The C-I bond is weak (

50-60 kcal/mol). Exposure to UV/visible light causes homolytic cleavage, releasing iodine radicals and degrading the starting material. -

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

Validation: If the white/off-white solid turns yellow or brown , free iodine has formed. Purify before use.

-

-

Temperature & Atmosphere:

-

Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Rationale: Low temperature inhibits thermal dehalogenation. Inert gas prevents moisture-mediated hydrolysis of the carboxylic acid or displacement of the halogens.

-

-

Incompatibility:

-

Avoid: Strong bases (induces decarboxylation), strong oxidizers, and palladium catalysts (until the reaction step).

-

Part 4: Emergency Response & Disposal

Spill Response Workflow

-

Solid Spill: Do not dry sweep. This generates dust. Cover with a wet pad (soaked in dilute sodium thiosulfate if yellow iodine staining is visible) and scoop into a waste container.

-

Skin Contact: Wash with soap and water for 15 minutes.[5] If skin turns yellow (iodine stain), treat with a 5% sodium thiosulfate solution to reduce the iodine.

Disposal

-

Stream: Halogenated Organic Waste.

-

Note: Do not mix with acidic waste streams if thiosulfate was used for cleanup (risk of

generation).

Part 5: Visualized Workflows

Diagram 1: Risk Assessment & Handling Logic

This decision tree guides the researcher through the safe handling process based on the state of the material.

Caption: Decision logic for handling 3-Bromo-4-iodopicolinic acid, emphasizing visual validation of compound integrity.

Diagram 2: Emergency Response Hierarchy

This diagram outlines the immediate steps following an exposure event.

Caption: Emergency response workflow distinguishing specific treatments for iodine-based staining versus standard irritation.

References

-

PubChem. (n.d.). 3-Bromo-4-iodopicolinic acid Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine derivatives hazard classification. Retrieved March 7, 2026, from [Link]

Sources

The Picolinate Scaffold: A Technical Guide to Substituted Pyridine-2-Carboxylic Acids

Abstract

This technical guide examines the chemical evolution, synthetic methodologies, and biological applications of substituted picolinic acids. From their isolation as tryptophan metabolites to their dominance as auxinic herbicides (Picloram, Clopyralid) and emergence in modern C-H activation catalysis, this document provides researchers with a comprehensive structural and functional analysis.

Introduction: The Pyridine-2-Carboxylic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating ligand and a critical intermediate in both biological and industrial chemistry.[1] Historically, it was first isolated in the late 19th century via the oxidation of 2-picoline (2-methylpyridine) using potassium permanganate, a method documented in early German chemical literature (Berichte, c. 1885).

Biologically, it acts as a "gatekeeper" metabolite. Unlike its isomers nicotinic acid (vitamin B3) and isonicotinic acid, picolinic acid possesses a unique ability to chelate transition metals—specifically Zinc(II) and Iron(II)—due to the proximity of the carboxylate oxygen and the pyridine nitrogen.

Natural Occurrence: The Kynurenine Pathway

In mammals, picolinic acid is the end-product of the kynurenine pathway of tryptophan degradation. This pathway is distinct from the serotonin route and is regulated by the enzyme ACMSD (2-amino-3-carboxymuconic-6-semialdehyde decarboxylase).

Figure 1: The Kynurenine Pathway illustrating the bifurcation between neurotoxic Quinolinic Acid and neuroprotective Picolinic Acid.

The Herbicidal Revolution (1960s–1980s)

The introduction of halogenated picolinic acids by Dow Chemical in the 1960s revolutionized weed control. These compounds function as synthetic auxins , mimicking the plant hormone indole-3-acetic acid (IAA). They disrupt plant growth by binding to the TIR1 ubiquitin ligase complex, leading to unregulated gene expression and plant death.

Structure-Activity Relationships (SAR)

The efficacy of these herbicides relies on specific halogenation patterns that increase lipophilicity and prevent metabolic degradation within the plant.

| Compound | Common Name | Structure | pKa | Primary Target |

| 4-amino-3,5,6-trichloropicolinic acid | Picloram | 3,5,6-Cl substitution | 2.3 | Woody plants, broadleaf weeds |

| 3,6-dichloro-2-pyridinecarboxylic acid | Clopyralid | 3,6-Cl substitution | 2.0 | Thistles, clovers (highly selective) |

| 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Aminopyralid | 3,6-Cl, 4-NH₂ | 2.56 | Invasive knapweeds, thistles |

Key Insight: The 3,6-dichloro substitution pattern (present in Clopyralid) provides exceptional selectivity, allowing its use on graminaceous crops (grasses/grains) which can metabolize or sequester the herbicide, while broadleaf weeds cannot.

Technical Protocol: Synthesis of 3,6-Dichloropicolinic Acid

While early methods relied on the hydrolysis of 2-trichloromethyl pyridines, modern industrial synthesis often employs electrolytic reduction to achieve high specificity and yield.[2] The following protocol is adapted from optimized electrochemical methods (e.g., US Patent 4,087,431 and recent process chemistry reviews).

Principle

Selective dechlorination of 3,4,5,6-tetrachloropicolinic acid (TCPA) at the 4- and 5-positions is achieved electrochemically using a silver cathode in an alkaline medium.

Protocol Workflow

Reagents:

-

Electrolyte: 10% NaOH (aqueous)

-

Cathode: Silver (Ag) mesh or plate

-

Anode: Platinum (Pt) or Carbon

-

Temperature: 60–80 °C[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of TCPA in 300 mL of 10% NaOH. The solution pH should be maintained between 12–14 to ensure the substrate exists as the soluble carboxylate anion.

-

Electrolysis Setup: Place the solution in a divided electrolytic cell. Insert the Ag cathode and Pt anode.

-

Reaction: Apply a constant current density (approx. 400–600 A/m²). Maintain temperature at 65 °C.

-

Monitoring: Monitor the reaction via HPLC. The intermediate 3,4,6-trichloropicolinic acid may be observed before full conversion to 3,6-dichloropicolinic acid.

-

Isolation:

-

Purification: Filter the precipitate and recrystallize from hot water or a water/ethanol mixture.

Validation Criteria:

-

Melting Point: 151–153 °C.

-

Purity: >95% by HPLC analysis.

Modern Applications: Catalysis & Directing Groups

Beyond herbicides, substituted picolinic acids have found a renaissance in organic synthesis as Directing Groups (DGs) for Palladium-catalyzed C-H activation.

Picolinamide-Directed C-H Activation

The picolinamide moiety (derived from picolinic acid) coordinates to Pd(II), directing the metal to a specific C-H bond (often at the

Figure 2: Catalytic cycle showing Picolinamide-directed C-H activation. The picolinic acid scaffold acts as a removable directing group.

Metal-Organic Frameworks (MOFs)

Picolinic acid derivatives are increasingly used as linkers in MOFs (e.g., UiO-66 modifications). Their ability to sensitize Lanthanide luminescence (the "antenna effect") makes them ideal for detecting biomarkers like dipicolinic acid (anthrax spore marker) or uric acid in clinical samples.

Biological Significance: Zinc Absorption

Zinc Picolinate is widely marketed for its superior bioavailability compared to inorganic zinc salts.

-

Mechanism: In the intestinal lumen, zinc ions (

) face competition from phytates (which precipitate zinc). Picolinic acid, secreted by the pancreas or derived from tryptophan, forms a stable, neutral -

Transport: This lipophilic complex facilitates the transit of zinc across the mucosal cells of the duodenum, bypassing standard divalent cation transporters that are easily saturated or inhibited.

References

- Discovery of Picolinic Acid:Berichte der deutschen chemischen Gesellschaft, Vol 18-33 (c. 1885-1900).

-

Kynurenine Pathway & ACMSD: Badawy, A. A.-B. (2017). "Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects." International Journal of Tryptophan Research. Link

-

Herbicidal Chemistry (Picloram/Clopyralid): Dow Chemical Company. (1978). "Preparation of 3,6-dichloropicolinic acid." US Patent 4,087,431. Link

-

Electrolytic Synthesis: Li, et al. (2009). "Electrolytic synthesis method for 3,6-dichloropicolinic acid." CN Patent 101235512A. Link

-

Zinc Picolinate Absorption: Evans, G. W., & Johnson, E. C. (1980). "Zinc absorption in the rat determined by radioisotope dilution." Journal of Nutrition. Link

-

Picolinamide C-H Activation: Cheng, T., et al. (2014).[6] "Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group."[6] Organic & Biomolecular Chemistry. Link

-

MOF Sensors: Zhang, Y., et al. (2019). "Detection of Purine Metabolite Uric Acid with Picolinic-Acid-Functionalized Metal–Organic Frameworks." ACS Applied Materials & Interfaces. Link

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrolytic synthesis method for 3,6-dichloropicolinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 5. Clopyralid - Wikipedia [en.wikipedia.org]

- 6. Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 3-Bromo-4-iodopicolinic Acid: A Computational Guide to Unlocking Molecular Properties and Reactivity

Abstract

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their diverse biological activities and utility as synthetic intermediates.[1][2] The specific derivative, 3-Bromo-4-iodopicolinic acid, remains largely uncharacterized in the scientific literature, representing a significant knowledge gap. This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of 3-Bromo-4-iodopicolinic acid. By leveraging Density Functional Theory (DFT), we present a self-validating workflow to elucidate its structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical justification for computational choices and detailed, field-proven protocols for their execution. The insights generated from these theoretical studies are crucial for predicting the molecule's reactivity, understanding its potential as a synthetic building block, and accelerating its application in novel therapeutic and material science contexts.

Introduction: The Case for a Theoretical Deep Dive

The pyridine carboxylic acid framework is a cornerstone of modern pharmaceutical development, with derivatives forming the basis of drugs for a wide array of diseases.[1][2] The strategic placement of halogen atoms on this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Bromo-4-iodopicolinic acid (Figure 1) presents a particularly intriguing case due to its unique di-halogenation pattern. The presence of both bromine and iodine offers distinct sites for functionalization through various cross-coupling reactions, making it a potentially versatile intermediate in organic synthesis.[3]

Despite its potential, a thorough understanding of the fundamental molecular properties of 3-Bromo-4-iodopicolinic acid is absent from current literature. A robust theoretical investigation provides a powerful, non-empirical approach to bridge this gap. By employing quantum chemical calculations, we can predict and analyze its behavior at the molecular level. This guide details a systematic computational protocol designed to yield a comprehensive profile of the molecule, encompassing its three-dimensional structure, vibrational characteristics, electronic landscape, and reactivity profile. The ensuing data serves as a predictive foundation for guiding future experimental work, saving valuable laboratory time and resources.

Figure 1: Structure of 3-Bromo-4-iodopicolinic acid

The Computational Strategy: A Self-Validating Workflow

Our theoretical approach is grounded in Density Functional Theory (DFT), a computational method that offers an excellent balance between accuracy and computational cost for molecules of this size.[4][5] The workflow is designed to be sequential and logical, where the results of each step inform and validate the next. This ensures a high degree of confidence in the final predictions.

The entire computational workflow can be visualized as follows:

Caption: Overall computational workflow for the theoretical analysis.

The chosen functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a hybrid functional known for its reliability in describing the geometries and vibrational properties of organic compounds.[4] The 6-311++G(d,p) basis set is selected for its robust description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for non-spherical electron density, which is critical for halogenated systems.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for execution using the Gaussian suite of programs, a standard in computational chemistry.[6][7] Molecular visualization and input file generation are best performed with GaussView.[8][9]

3.1. Geometry Optimization and Vibrational Analysis

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure (its ground-state geometry). All subsequent electronic properties are dependent on this optimized geometry. A frequency calculation is then essential to verify that this structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectra (IR and Raman).[10]

Protocol:

-

Molecule Construction:

-

Open GaussView.[11]

-

Build the 3-Bromo-4-iodopicolinic acid molecule using the fragment library or by drawing it atom by atom. Ensure correct atom types and initial bonding.

-

Perform a preliminary "Clean-Up" within GaussView to get a reasonable starting geometry.

-

-

Gaussian Input File Generation:

-

Go to Calculate -> Gaussian Calculation Setup.

-

Job Type: Select Opt+Freq (Optimization and Frequency).

-

Method:

-

Ground State: Default

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Charge: 0

-

Spin: Singlet

-

Title: "3-Bromo-4-iodopicolinic acid Opt+Freq B3LYP/6-311++G(d,p)"

-

Submit the file to be saved (e.g., 3b4i_picolinic_opt_freq.com).

-

-

Execution and Analysis:

-

Run the calculation using Gaussian.[7]

-

Upon completion, open the output log file (.log) in GaussView.

-

Verify that the optimization completed successfully (look for "Optimization completed").

-

Open the Results -> Vibrations menu. Confirm that there are no negative (imaginary) frequencies listed, which validates the structure as a true minimum.

-

Visualize the predicted IR and Raman spectra. The vibrational modes can be animated to understand the specific atomic motions corresponding to each peak.

-

3.2. Electronic Structure and Reactivity Analysis

Causality: With an optimized geometry, we can now probe the molecule's electronic landscape. This reveals how electrons are distributed, where the molecule is most likely to react, and how it will interact with light.

-

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them indicates the molecule's chemical stability.[12][13]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for intermolecular interactions.[14][15][16]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution on each atom, hybridization, and intramolecular charge transfer (ICT) interactions, offering deep insights into bonding and stability.[17][18]

Protocol:

The checkpoint file (.chk) from the optimized calculation contains the necessary wavefunction information for these analyses.

-

FMO and MEP Visualization (in GaussView):

-

Open the checkpoint file (.chk) from the optimized calculation.

-

Go to Results -> Surfaces/Contours.

-

Click New Surface.

-

Type: Select HOMO to visualize the highest occupied molecular orbital. Repeat for LUMO.

-

To generate the MEP map, create a new surface and select MEP. This will map the electrostatic potential onto the electron density surface, color-coding regions of positive and negative potential.[19]

-

-

NBO and Conceptual DFT Analysis (in Gaussian):

-

Create a new Gaussian input file using the optimized geometry from the previous step.

-

Job Type: Energy

-

Method: Same as optimization (B3LYP/6-311++G(d,p)).

-

Additional Keywords: Add pop=NBO to request a Natural Bond Orbital analysis. Add IOp(3/33=1, 3/36=1) to print all molecular orbitals and their energies, which are needed for calculating conceptual DFT descriptors.

-

Run the calculation. The output file will contain the NBO analysis section with atomic charges and orbital interactions, as well as the energies of all molecular orbitals.

-

3.3. Electronic Spectra Simulation (TD-DFT)

Causality: Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, allowing for a direct comparison with experimental spectroscopic data.[20][21]

Protocol:

-

Gaussian Input File Generation:

-

Use the optimized geometry.

-

Job Type: Energy

-

Method:

-

Excited States: TD-SCF

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

It is also advisable to include a solvent model (e.g., SCRF=(Solvent=Methanol)) to simulate the spectrum in a solution, as this often provides better agreement with experimental results.

-

Submit and run the calculation.

-

-

Analysis:

-

Open the output file in GaussView.

-

Go to Results -> UV-Vis. This will display the simulated spectrum, showing the calculated excitation energies (wavelengths) and their corresponding oscillator strengths (intensities).

-

Predicted Data & Interpretation

This section outlines the expected quantitative data from the proposed theoretical studies, summarized for clarity.

Table 1: Predicted Molecular Properties

| Property | Predicted Value | Significance |

| Optimized Energy | Value in Hartrees | The final, lowest energy of the optimized structure. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | Value in eV | Relates to the ionization potential; higher energy indicates greater ease of donating an electron. |

| LUMO Energy | Value in eV | Relates to the electron affinity; lower energy indicates greater ease of accepting an electron. |

| HOMO-LUMO Gap (ΔE) | Value in eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Major IR Frequencies | Wavenumber (cm⁻¹) | Corresponds to specific bond vibrations (e.g., C=O stretch, O-H stretch, C-Br/C-I stretches). |

| First Major Electronic Transition (λmax) | Wavelength (nm) | The primary absorption peak in the UV-Vis spectrum, indicating the energy of the lowest-energy electronic excitation. |

Table 2: Conceptual DFT Reactivity Descriptors

Calculated from HOMO and LUMO energies: I ≈ -EHOMO; A ≈ -ELUMO

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | I = E(N-1) - E(N) | Value in eV | Energy required to remove an electron. |

| Electron Affinity (A) | A = E(N) - E(N+1) | Value in eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Value in eV | The molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Value in eV | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | Value in eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Value in eV | A global measure of the molecule's electrophilic nature. |

These descriptors provide a quantitative ranking of the molecule's reactivity, which is invaluable for predicting its behavior in chemical reactions.[3][22][23]

Conclusion and Future Directions

This guide details a robust, first-principles computational workflow for the comprehensive theoretical characterization of 3-Bromo-4-iodopicolinic acid. By systematically applying DFT and TD-DFT methods, it is possible to generate a wealth of predictive data on the molecule's geometry, stability, spectroscopic signatures, and chemical reactivity.

The insights derived from these theoretical studies are not merely academic. The MEP and FMO analyses will pinpoint the most probable sites for electrophilic and nucleophilic attack, guiding synthetic chemists in designing efficient reaction pathways for its derivatization. The predicted spectroscopic data (IR, Raman, UV-Vis) will provide a benchmark for the experimental characterization of the synthesized compound, aiding in its identification and purity assessment. Furthermore, by understanding its electronic properties and reactivity, we can begin to hypothesize about its potential applications, for instance, as a ligand in coordination chemistry or as a key fragment in the design of new enzyme inhibitors.[2] This theoretical blueprint serves as the essential first step in transforming 3-Bromo-4-iodopicolinic acid from a chemical curiosity into a valuable tool for scientific innovation.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

-

Molecular Electrostatic Potential (MEP). University of Regensburg. Available at: [Link]

-

Gaussian (software). Wikipedia. Available at: [Link]

-

MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials. PubMed. Available at: [Link]

-